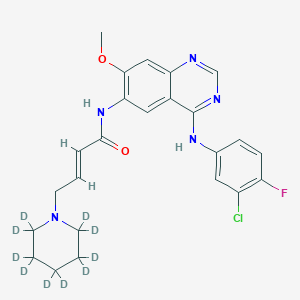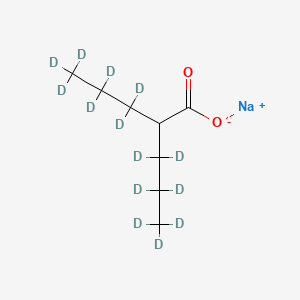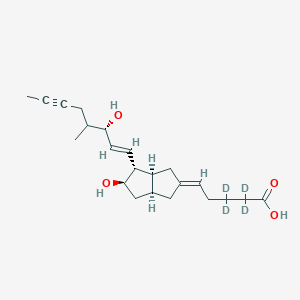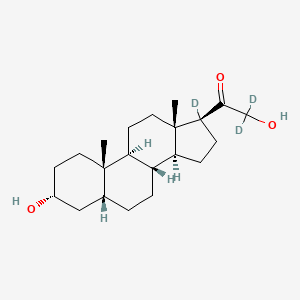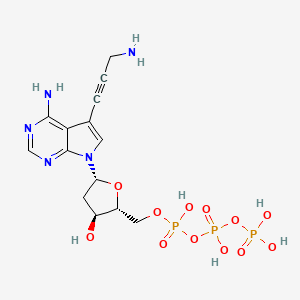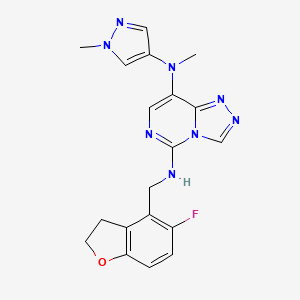
CH2Cooh-peg12-CH2cooh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CH2Cooh-peg12-CH2cooh, also known as polyethylene glycol (PEG)-based PROTAC linker, is a compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is characterized by its polyethylene glycol (PEG) chain, which enhances its solubility and biocompatibility. It is primarily used in research and development for targeted protein degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CH2Cooh-peg12-CH2cooh involves the conjugation of a PEG chain with terminal carboxylic acid groups. The typical synthetic route includes the following steps:
Activation of PEG Chain: The PEG chain is activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.
Coupling Reaction: The activated PEG chain is then coupled with a carboxylic acid derivative under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using DCC and NHS.
Automated Coupling: The activated PEG is coupled with carboxylic acid derivatives using automated reactors to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
CH2Cooh-peg12-CH2cooh undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Hydrolysis: Breakdown of the ester or amide bonds in the presence of water.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Amidation: Involves amines and coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrolysis: Conducted under acidic or basic conditions.
Major Products
Esters: Formed from esterification reactions.
Amides: Formed from amidation reactions.
Carboxylic Acids and Alcohols: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
CH2Cooh-peg12-CH2cooh has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein functions and interactions by enabling selective degradation of target proteins.
Medicine: Potential use in developing targeted therapies for diseases by degrading disease-causing proteins.
Industry: Employed in the development of advanced materials and drug delivery systems.
Wirkmechanismus
CH2Cooh-peg12-CH2cooh functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The mechanism involves:
Binding: One end of the PROTAC binds to the target protein, while the other end binds to the E3 ubiquitin ligase.
Ubiquitination: The E3 ligase ubiquitinates the target protein, marking it for degradation.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
HO-PEG12-CH2COOH: Another PEG-based PROTAC linker with similar properties and applications.
Fmoc-NH-PEG12-CH2COOH: A PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid.
Uniqueness
CH2Cooh-peg12-CH2cooh is unique due to its specific PEG chain length and terminal carboxylic acid groups, which provide optimal solubility and reactivity for PROTAC synthesis. Its structure allows for efficient conjugation with various ligands, making it a versatile tool in targeted protein degradation research .
Eigenschaften
Molekularformel |
C28H54O17 |
|---|---|
Molekulargewicht |
662.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C28H54O17/c29-27(30)25-44-23-21-42-19-17-40-15-13-38-11-9-36-7-5-34-3-1-33-2-4-35-6-8-37-10-12-39-14-16-41-18-20-43-22-24-45-26-28(31)32/h1-26H2,(H,29,30)(H,31,32) |
InChI-Schlüssel |
VHPMGGSGIGVUPM-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCCOCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




